

4-Bromo-7-fluoro-1H-indazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-7-fluoro-1H-indazole**

Cat. No.: **B1528436**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-7-fluoro-1H-indazole**: Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Bromo-7-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. As a substituted indazole, it belongs to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of **4-Bromo-7-fluoro-1H-indazole**, detailing its molecular structure, physicochemical properties, representative synthesis protocols, and critical applications as a versatile building block in the design of novel therapeutic agents. The strategic placement of bromo and fluoro substituents offers unique opportunities for synthetic elaboration and modulation of pharmacological properties, making it a valuable intermediate in the development of kinase inhibitors and other targeted therapies.[3][4]

Introduction: The Significance of the Indazole Scaffold

The indazole core, a bicyclic aromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[2] This scaffold is prevalent in numerous biologically active compounds, demonstrating a vast spectrum of pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][4] The U.S. FDA has

approved several indazole-containing drugs, such as Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma, underscoring the therapeutic relevance of this molecular framework.^[1] Substituted indazoles like **4-Bromo-7-fluoro-1H-indazole** are highly sought-after as intermediates because the halogen atoms provide versatile handles for synthetic modification, enabling chemists to systematically explore chemical space and optimize drug candidates for potency, selectivity, and pharmacokinetic profiles.

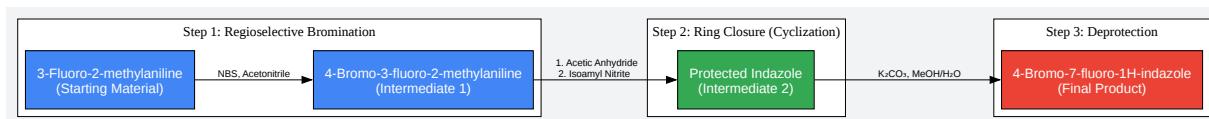
Physicochemical Properties

The fundamental characteristics of **4-Bromo-7-fluoro-1H-indazole** are critical for its application in synthesis and drug design. Its identity is defined by a unique combination of structural features and physical properties.

Molecular Structure:

The molecule consists of a 1H-indazole core with a bromine atom substituted at position 4 and a fluorine atom at position 7.

Table 1: Core Physicochemical Data for **4-Bromo-7-fluoro-1H-indazole**


Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrFN ₂	[5][6]
Molecular Weight	215.02 g/mol	[5]
CAS Number	1186334-63-3	[5]
Appearance	Colorless crystal	[6]
Melting Point	97-98 °C	[6]
Boiling Point	321.6 °C (Predicted)	[6]
Density	1.859 g/cm ³ (Predicted)	[6]
Solubility	Soluble in organic solvents (e.g., ethanol, DMF)	[6]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles often begins with appropriately functionalized aniline precursors. A common and effective strategy involves diazotization followed by an intramolecular cyclization. The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing similar indazole derivatives.^[7]

Representative Synthesis Workflow

The logical flow from a commercially available starting material to the final product involves three key transformations: selective bromination, cyclization to form the indazole ring, and a final deprotection step.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-7-fluoro-1H-indazole**.

Experimental Protocol (Representative)

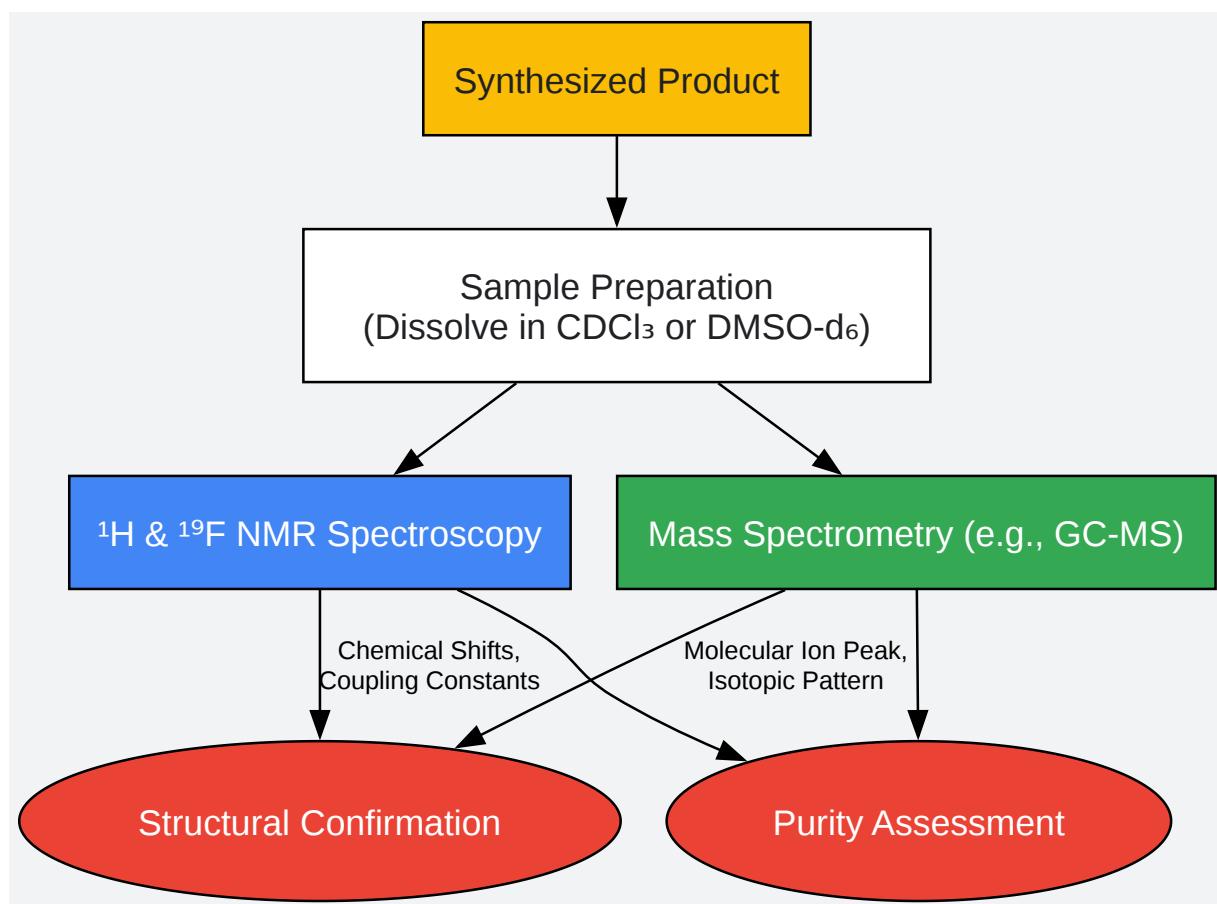
Disclaimer: This protocol is illustrative and based on general procedures for analogous compounds.^[7] Researchers should consult primary literature and perform appropriate reaction optimization and safety assessments.

Step 1: Bromination of 3-Fluoro-2-methylaniline

- Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel equipped with a magnetic stirrer and thermometer.
- Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.
 - Causality: Low temperature is crucial to control the reaction rate and prevent over-bromination or side reactions.

- Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains stable.
 - Causality: NBS is a selective and easy-to-handle electrophilic brominating agent, ideal for activating aromatic rings.
- Stir the reaction for 1-2 hours, monitoring completion via Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to neutralize any remaining NBS.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure via Diazotization


- The crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) is dissolved in a suitable solvent such as toluene.
- Acetic acid is added, followed by heating the mixture.
 - Causality: Acetic acid serves as both a solvent and a catalyst for the subsequent diazotization and cyclization.
- Isoamyl nitrite (1.2 eq) is added dropwise at an elevated temperature (e.g., 110 °C).
 - Causality: Isoamyl nitrite is an efficient diazotizing agent that converts the aniline's amino group into a diazonium salt in situ. The high temperature facilitates the intramolecular cyclization onto the adjacent methyl group to form the indazole ring.
- After the reaction is complete (monitored by TLC), the solvent is removed under vacuum. The resulting intermediate is often an N-acylated indazole if acetic anhydride was used for protection.

Step 3: Deprotection

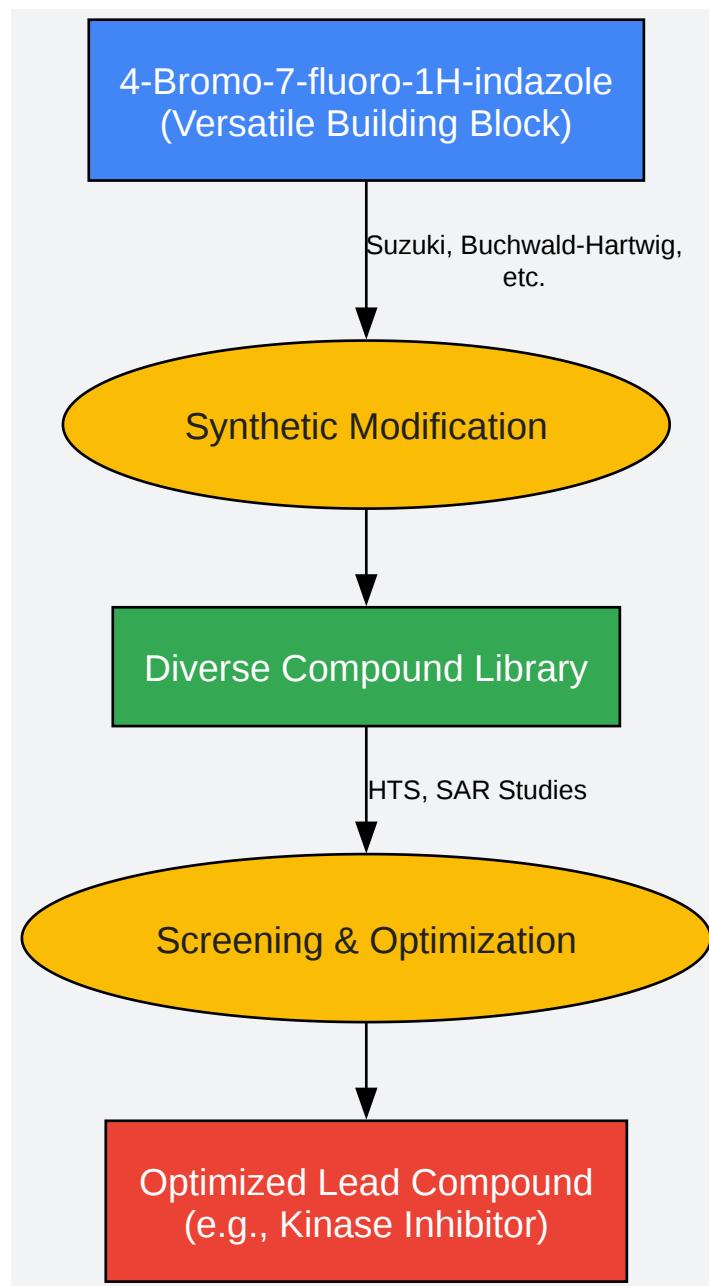
- The crude protected indazole from the previous step is suspended in a mixture of methanol and water.
- Potassium carbonate (K_2CO_3) (2.0 eq) is added, and the mixture is stirred at room temperature for several hours.
 - Causality: The basic conditions hydrolyze the acetyl protecting group from the indazole nitrogen, yielding the desired 1H-tautomer.
- Monitor the reaction by TLC. Upon completion, add water to precipitate the product.
- Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to obtain the final product, **4-Bromo-7-fluoro-1H-indazole**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves spectroscopic and spectrometric techniques.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of **4-Bromo-7-fluoro-1H-indazole**.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The N-H proton will be a broad singlet, the position of which can vary.
 - ^{19}F NMR: A singlet or doublet (due to coupling with an adjacent proton) is expected, confirming the presence and electronic environment of the fluorine atom.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 215.02.

- A key validation point is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Role in Drug Discovery and Medicinal Chemistry

4-Bromo-7-fluoro-1H-indazole is not typically an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex drug candidates.^[6]

- Synthetic Handle for Elaboration: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, alkyl, or amine groups to build molecular complexity and explore structure-activity relationships (SAR).
- Modulation of Physicochemical Properties: The fluorine atom at the C7 position significantly influences the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby N-H group, which can be critical for target engagement.^[8]
- Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N-H and pyrazole nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. The bromo and fluoro substituents allow for the attachment of other pharmacophoric groups to occupy adjacent pockets, thereby improving potency and selectivity.

[Click to download full resolution via product page](#)

Caption: The role of **4-Bromo-7-fluoro-1H-indazole** in a typical drug discovery pipeline.

Safety and Handling

Proper handling of **4-Bromo-7-fluoro-1H-indazole** is essential due to its potential hazards.^[6]

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
alt text	Warning	H302: Harmful if swallowed.[9] [10] H315: Causes skin irritation.[9][10] H319: Causes serious eye irritation.[9][10] H335: May cause respiratory irritation.[9]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[6][9]
- Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]
- Handling Procedures: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

4-Bromo-7-fluoro-1H-indazole stands out as a strategically designed chemical intermediate with significant utility for researchers in medicinal chemistry and drug development. Its combination of a privileged indazole core with synthetically versatile bromo and fluoro substituents makes it an invaluable tool for constructing novel molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling procedures enables its effective application in the complex, multi-step process of discovering next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 7-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]
- 4. nbinno.com [nbino.com]
- 5. 4-BROMO-7-FLUORO-1H-INDAZOLE - CAS:1186334-63-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. chembk.com [chembk.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.de [fishersci.de]
- To cite this document: BenchChem. [4-Bromo-7-fluoro-1H-indazole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528436#4-bromo-7-fluoro-1h-indazole-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com